Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate
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Overview
Description
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a methyl group at the 8th position and an amino group attached to a trifluoromethylphenyl ring at the 4th position The carboxylate ester group is located at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce cell death in cancer cells . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the methyl and trifluoromethylphenyl substitutions.
8-Methylquinoline: Similar structure but without the trifluoromethylphenylamino group.
4-Aminoquinoline: Contains an amino group at the 4th position but lacks the methyl and trifluoromethylphenyl groups.
Uniqueness
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes. Additionally, the combination of the quinoline core with the trifluoromethylphenylamino group provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
methyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-5-3-8-14-15(10-16(18(25)26-2)24-17(11)14)23-13-7-4-6-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQCIVUQRHZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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